![molecular formula C9H16N4 B1464705 (1-环己基-1H-1,2,3-三唑-4-基)甲胺 CAS No. 1248796-35-1](/img/structure/B1464705.png)
(1-环己基-1H-1,2,3-三唑-4-基)甲胺
描述
(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is a useful research compound. Its molecular formula is C9H16N4 and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Enzyme Inhibition
One of the most notable applications of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is its moderate inhibition of Carbonic Anhydrase-II (CA-II), an enzyme crucial for maintaining acid-base balance in biological systems. The inhibition mechanism involves binding at the active site of CA-II, affecting the equilibrium between carbon dioxide and bicarbonate ions. This property suggests potential therapeutic applications in conditions where modulation of pH is necessary, such as in certain metabolic disorders or cancer therapies.
"Click" Chemistry
The synthesis of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine typically employs "click" chemistry techniques, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for high selectivity and efficiency in producing the compound from cyclohexyl azide and an alkyne in an aqueous medium at room temperature. Such synthetic routes are not only applicable in laboratory settings but can also be scaled for industrial production using continuous flow reactors to optimize efficiency and purity.
Pharmaceutical Development
Given its biological activity profile, (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine holds promise for development into pharmaceutical agents targeting specific diseases. Its unique properties may lead to the formulation of new drugs with enhanced efficacy and reduced side effects compared to existing treatments.
Material Science
The compound's structural characteristics may also lend themselves to applications in material science, particularly in the development of polymers or coatings that require specific chemical interactions or stability under varying environmental conditions.
作用机制
Target of Action
Similar compounds, such as substituted (1-(benzyl)-1h-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, have been shown to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure .
Mode of Action
It is suggested that similar compounds bind to the colchicine binding site of tubulin . This binding can disrupt the polymerization of tubulin into microtubules, a critical process for cell division .
Biochemical Pathways
Compounds that inhibit tubulin polymerization can affect the mitotic spindle assembly, leading to cell cycle arrest . This disruption can trigger apoptosis, or programmed cell death .
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells . This is likely due to the disruption of microtubule formation, leading to cell cycle arrest and subsequent programmed cell death .
生化分析
Biochemical Properties
(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in biochemical reactions, particularly in the inhibition of enzymes and interaction with proteins. It has been observed to interact with tubulin, a protein that is essential for cell division. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and thus preventing the formation of microtubules . This interaction disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.
Cellular Effects
The effects of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the microtubule network, which is crucial for cell division . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It has been shown to cause cell cycle arrest at the G2/M phase, leading to the activation of apoptotic pathways . Additionally, (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.
Molecular Mechanism
At the molecular level, (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics . This inhibition prevents the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and triggering apoptosis. Additionally, (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine has been shown to modulate gene expression by influencing transcription factors and signaling pathways involved in apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with its mechanism of action, which involves disruption of microtubule dynamics and cell cycle arrest.
Dosage Effects in Animal Models
The effects of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including weight loss, organ damage, and hematological abnormalities . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body . The metabolic pathways of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its effects on microtubule dynamics and gene expression . The distribution of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is influenced by its physicochemical properties, including its solubility and affinity for cellular components.
Subcellular Localization
The subcellular localization of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with tubulin and other biomolecules . Its localization is facilitated by targeting signals and post-translational modifications that direct it to specific cellular compartments . The subcellular distribution of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is essential for its role in disrupting microtubule dynamics and inducing apoptosis in cancer cells.
生物活性
(1-Cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is a notable compound within the triazole class, exhibiting a variety of biological activities that make it a subject of interest in medicinal chemistry and related fields. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexyl group attached to a triazole ring, linked to a methanamine moiety. This structural configuration is critical for its biological interactions and potential applications.
Enzyme Inhibition
One of the primary biological activities of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is its moderate inhibition of Carbonic Anhydrase-II (CA-II) . This enzyme plays a vital role in maintaining acid-base balance in the body by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CA-II can lead to significant physiological effects, including alterations in pH balance and potential therapeutic applications in conditions like glaucoma and epilepsy.
Table 1: Summary of Biological Activities
Activity Type | Target Enzyme/Pathway | Effect |
---|---|---|
Enzyme Inhibition | Carbonic Anhydrase-II | Moderate inhibition affecting pH balance |
Antimicrobial Potential | Various pathogens | Potential activity against bacterial strains |
Anticancer Activity | Cancer cell lines | In vitro studies showing cytotoxic effects |
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives similar to (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine:
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The compound demonstrated significant inhibitory effects with IC50 values indicating potential as an anticancer agent .
Study 2: Enzyme Interaction
Research focused on the interaction between (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine and CA-II revealed that the compound binds effectively at the active site. This interaction was influenced by environmental factors such as pH, which affected both efficacy and stability.
Comparison with Similar Compounds
To understand its unique properties better, we can compare (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine with other structurally similar compounds.
Table 2: Comparison with Similar Triazole Derivatives
Compound Name | Structure Type | Key Features |
---|---|---|
(1-benzyl-1H-1,2,3-triazol-4-yl)methanamine | Triazole derivative | Different biological activity profiles |
(5-(cyclohexyl)-1H-pyrazole) | Pyrazole derivative | Different heterocyclic structure |
(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine | Triazole derivative | Increased lipophilicity due to fluorine |
The cyclohexyl substitution in (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine contributes to its distinct physical and chemical properties compared to these similar compounds.
属性
IUPAC Name |
(1-cyclohexyltriazol-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h7,9H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGSJZAOFVSAAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。